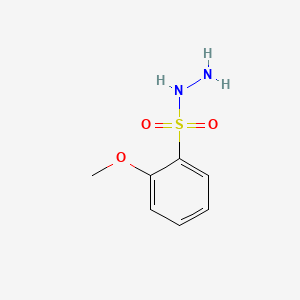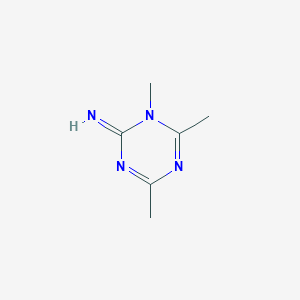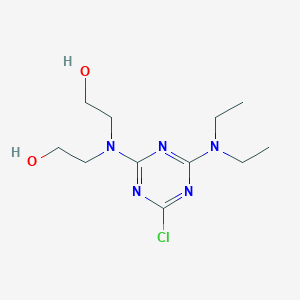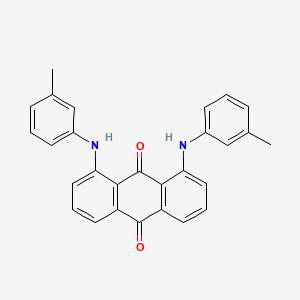
1,8-Bis((3-methylphenyl)amino)anthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Bis((3-methylphenyl)amino)anthraquinone: is an organic compound belonging to the class of anthraquinone derivatives. It is characterized by the presence of two 3-methylphenylamino groups attached to the 1 and 8 positions of the anthraquinone core. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-Bis((3-methylphenyl)amino)anthraquinone typically involves the reaction of 1,8-dichloroanthraquinone with 3-methylaniline in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 150-200°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
化学反応の分析
Types of Reactions: 1,8-Bis((3-methylphenyl)amino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthraquinone derivatives.
科学的研究の応用
1,8-Bis((3-methylphenyl)amino)anthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its strong absorption and emission properties.
Medicine: Studied for its potential anticancer properties, as anthraquinone derivatives are known to interact with DNA.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of 1,8-Bis((3-methylphenyl)amino)anthraquinone involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, leading to altered cellular processes.
類似化合物との比較
- 1,8-Bis((4-methylphenyl)amino)anthraquinone
- 1,4-Bis((3-methylphenyl)amino)anthraquinone
- 1,4-Bis((4-methylphenyl)amino)anthraquinone
Comparison: 1,8-Bis((3-methylphenyl)amino)anthraquinone is unique due to the specific positioning of the 3-methylphenylamino groups, which can influence its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets, making it a compound of interest for various applications.
特性
CAS番号 |
25632-22-8 |
|---|---|
分子式 |
C28H22N2O2 |
分子量 |
418.5 g/mol |
IUPAC名 |
1,8-bis(3-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H22N2O2/c1-17-7-3-9-19(15-17)29-23-13-5-11-21-25(23)28(32)26-22(27(21)31)12-6-14-24(26)30-20-10-4-8-18(2)16-20/h3-16,29-30H,1-2H3 |
InChIキー |
YBCMHEIWORKATQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4NC5=CC=CC(=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



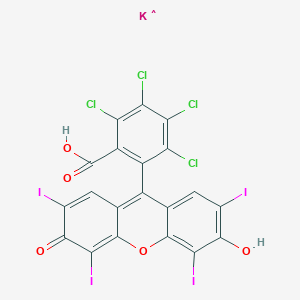
![tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13129640.png)


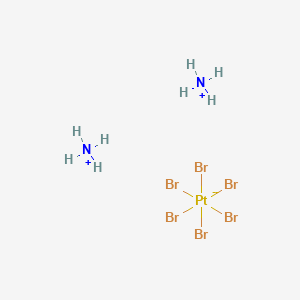


![2-Chloro-6,7-dihydro-4H-thieno[2,3-c]azepin-8(5H)-one](/img/structure/B13129682.png)

